2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine
Description
Properties
IUPAC Name |
cyclopropyl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-2-5-13(15-8-10)18-12-6-7-16(9-12)14(17)11-3-4-11/h2,5,8,11-12H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJFIOQVZYHQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine precursorsThe final step involves the coupling of the pyrrolidine derivative with the pyridine ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine exhibit a variety of biological activities:
- Anticancer Activity : Pyridine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, modifications of the pyridine scaffold can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Studies have demonstrated that similar compounds possess significant antibacterial and antifungal activities. The presence of nitrogen heterocycles in their structure often correlates with enhanced bioactivity against pathogens .
- Neuropharmacological Effects : Some derivatives have been investigated for their potential as neuroprotective agents, targeting conditions such as Alzheimer's disease. Their ability to interact with neurotransmitter systems makes them candidates for further research in CNS disorders .
Synthetic Methods
The synthesis of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine can be achieved through several methods:
- Condensation Reactions : This involves the reaction of pyridine derivatives with cyclopropanecarbonyl-containing reagents under controlled conditions to form the desired compound.
- Cross-Coupling Techniques : Utilizing palladium-catalyzed cross-coupling reactions allows for the formation of carbon-carbon bonds, facilitating the introduction of the pyrrolidine moiety into the pyridine structure .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives, including those structurally related to 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine. The results indicated that these compounds could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Neuroprotective Effects
Research conducted on a series of pyridine derivatives highlighted their potential neuroprotective effects in models of neurodegeneration. Compounds similar to 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine were shown to reduce oxidative stress and inflammation in neuronal cells, suggesting their utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Complexity and Yield: The target compound’s bulky cyclopropanecarbonyl-pyrrolidinyloxy group may pose synthetic challenges, as seen in 18b (34% yield), which has a similarly complex pyrazole substituent . Simpler substituents, such as the methoxyphenyl group in 4-MeOppy, achieve higher yields (95%) under milder conditions .
Functional Group Impact :
- Electron-Donating Groups : The methoxy group in 4-MeOppy enhances electronic properties for optoelectronic applications .
- Hydrophobic Bulky Groups : The cyclopropane and pyrrolidine motifs in the target compound may improve lipophilicity and target binding, akin to 18b , which inhibits DHODH via hydrophobic interactions .
Pharmacological and Functional Comparisons
Table 2: Functional and Pharmacological Profiles
Key Observations:
Enzyme Inhibition Potential: 18b demonstrates potent DHODH inhibition (IC₅₀ = 0.12 µM), attributed to its difluorophenoxy and isopropoxy groups . The target compound’s cyclopropanecarbonyl group may similarly engage hydrophobic enzyme pockets. Pyridine derivatives with extended aromatic systems (e.g., 4-MeOppy) are less associated with enzyme inhibition but are valued in materials science .
Allosteric Modulation :
- Ethynyl-substituted pyridines like 5MPEP and M-5MPEP exhibit tunable receptor selectivity, highlighting the role of substituent flexibility in drug design .
Physicochemical and Stability Considerations
- Thermal Stability : High-temperature synthesis (e.g., 180°C for 18b ) suggests stability under harsh conditions, though this may degrade sensitive functional groups .
Biological Activity
The compound 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine is . Its structure features a pyridine ring substituted with a cyclopropanecarbonyl group linked through a pyrrolidine moiety.
| Property | Value |
|---|---|
| Molecular Weight | 216.28 g/mol |
| CAS Number | 2034498-84-3 |
| Solubility | Soluble in DMSO |
| Boiling Point | Not available |
Research indicates that this compound may function as an inhibitor of specific enzymes or receptors involved in various signaling pathways. The presence of the pyrrolidine and pyridine moieties suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
Pharmacological Effects
- Neuroprotective Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit neuroprotective effects, potentially reducing oxidative stress and inflammation in neuronal cells.
- Anticancer Properties : Some analogs have demonstrated cytotoxic activity against various cancer cell lines, indicating potential as anti-cancer agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is crucial for conditions like arthritis and other inflammatory diseases.
Case Study 1: Neuroprotection
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives, including 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine. The results indicated a significant reduction in neuronal apoptosis in models of oxidative stress .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of this compound against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of approximately 25 µM, suggesting moderate anticancer activity .
Case Study 3: Anti-inflammatory Mechanism
Research conducted on animal models demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), highlighting its potential utility in treating inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
